molecular formula C6H5Cl4N B14501247 1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole CAS No. 63791-83-3

1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole

Cat. No.: B14501247
CAS No.: 63791-83-3
M. Wt: 232.9 g/mol
InChI Key: CORLOPFFJPXUOS-UHFFFAOYSA-N
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Description

1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a tetrachloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole typically involves the reaction of pyrrole with 1,2,2,2-tetrachloroethane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The tetrachloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction can produce less chlorinated pyrrole derivatives.

Scientific Research Applications

1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrachloroethane: A related compound with similar chlorinated ethyl groups.

    1,2,2,2-Tetrachloroethyl carbonochloridate: Another compound with a tetrachloroethyl group but different functional groups.

Uniqueness

1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole is unique due to the presence of both a pyrrole ring and a tetrachloroethyl group, which imparts distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.

Properties

CAS No.

63791-83-3

Molecular Formula

C6H5Cl4N

Molecular Weight

232.9 g/mol

IUPAC Name

1-(1,2,2,2-tetrachloroethyl)pyrrole

InChI

InChI=1S/C6H5Cl4N/c7-5(6(8,9)10)11-3-1-2-4-11/h1-5H

InChI Key

CORLOPFFJPXUOS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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